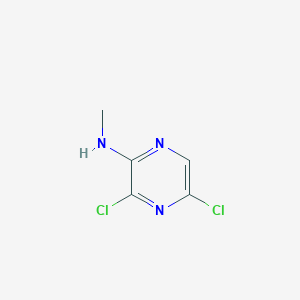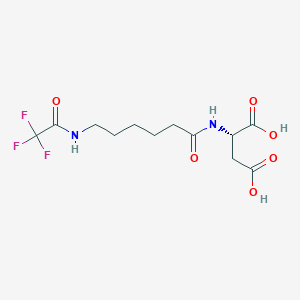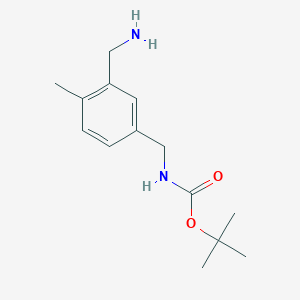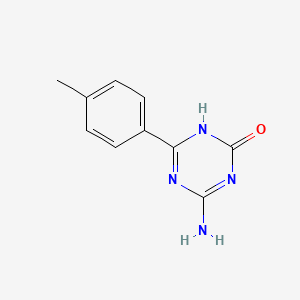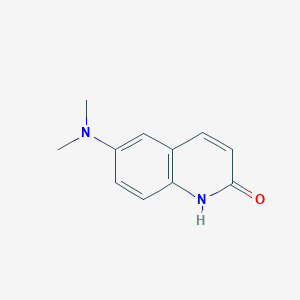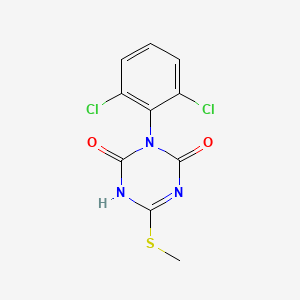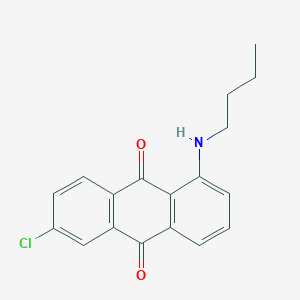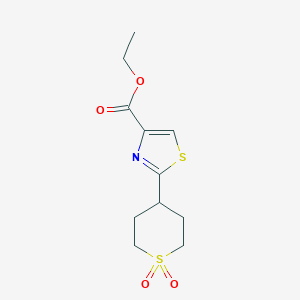
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes two pyridine rings connected by a methanamine group, and is often used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride typically involves the reaction of pyridine derivatives with methanamine under controlled conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes hetaryl ureas and alcohols to produce the desired compound . This environmentally friendly technique is suitable for high-yield synthesis and involves the formation of hetaryl isocyanates as intermediates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
科学的研究の応用
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research explores its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
N-methyl-1-(pyridin-2-yl)methanamine: A related compound with similar structural features but different functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine core and exhibit diverse biological activities.
Uniqueness
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride is unique due to its dual pyridine structure, which imparts distinct chemical and biological properties
特性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10;/h1-6,8H,7,12H2;1H |
InChIキー |
PHEFEEADMXDYPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


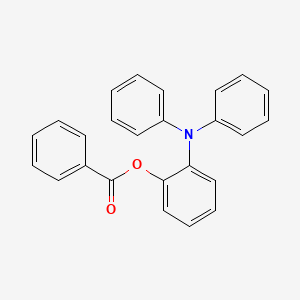
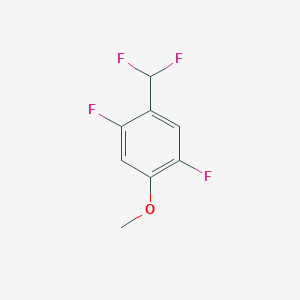
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
